molecular formula C16H31NO7Si B582448 L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)- CAS No. 1300591-79-0

L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-

Cat. No.: B582448
CAS No.: 1300591-79-0
M. Wt: 377.509
InChI Key: LCTLEQOXRWKQJK-CABCVRRESA-N
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Description

“L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-” is a compound that is used in various applications. It is available from several manufacturers . It is related to hydroxyproline, an amino acid that is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . This compound and its minor analogue are formed from the post-translational hydroxylation of proteins .


Synthesis Analysis

The synthesis of this compound involves several steps. It is used as a precursor to synthesize pseudopoly(amino acids) such as poly(trans-4-hydroxy-4-acyl-L-proline ester) and a biodegradable polymer, poly(lactic acid-glycolic acid-4-hydroxyproline) . It is also used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .


Molecular Structure Analysis

The molecular structure of this compound is complex. The molecular formula is C8H13NO4 . More detailed information about the structure can be found in the 2D Mol file .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in the stereospecific synthesis of 4-fluoroglutamic acid . It is also used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .

Scientific Research Applications

Synthesis and Structural Analysis

Hydroxyproline derivatives, including the (4R)-1-acetyl-4-hydroxy-L-proline ester, have been extensively studied for their synthesis methods and structural analysis. These studies are foundational for further applications in materials science, biochemistry, and pharmaceutical chemistry. For instance, Zhang Ya-wen (2004) described a method for preparing phenoxy-proline derivatives from hydroxy-L-proline, showcasing the compound's versatility as a precursor in organic synthesis (Zhang Ya-wen, 2004). Similarly, the work by Sheng Chun-quan (2004) on synthesizing pharmaceutical intermediates from hydroxy-L-proline esters further emphasizes the compound's significance in drug development (Sheng Chun-quan, 2004).

Biotechnological and Industrial Applications

Hydroxyproline and its analogs have been investigated for their biotechnological applications, particularly in microbial production and metabolism. For example, Thi Mai Hoa Bach and H. Takagi (2013) reviewed the properties, metabolisms, and applications of L-proline analogues, highlighting their utility in studying cellular metabolism and macromolecule synthesis (Thi Mai Hoa Bach & H. Takagi, 2013). These analogues are crucial for producing microorganisms that overproduce L-proline, which can be leveraged in industrial processes.

Pharmaceutical and Medicinal Chemistry

Research has also explored the use of hydroxyproline derivatives in the synthesis of pharmaceuticals. Hudlický (1993) discussed the stereospecific syntheses of all four stereoisomers of 4-fluoroglutamic acid, starting with natural hydroxy-L-proline, which underscores the compound's role in generating structurally diverse and biologically significant molecules (M. Hudlický, 1993).

Catalysis and Organic Synthesis

Hydroxyproline derivatives serve as catalysts and intermediates in organic synthesis. L. Al-Momani and Anas Lataifeh (2013) synthesized O-ferrocenoyl hydroxyproline conjugates to study their catalytic properties in aldol addition reactions, demonstrating the compound's utility in enantioselective synthesis (L. Al-Momani & Anas Lataifeh, 2013).

Mechanism of Action

The mechanism of action of this compound is related to its role in protein synthesis. The body uses proline to make proteins, such as collagen . Proline is also involved in the general function of cells .

Safety and Hazards

There isn’t enough reliable information to know if proline is safe when used in larger amounts as medicine or what the side effects might be . When applied to the skin, there isn’t enough reliable information to know if proline is safe or what the side effects might be .

Future Directions

The future directions of research on this compound could involve further exploration of its potential uses in the synthesis of other compounds and its role in protein synthesis. More research is needed to fully understand its safety and potential side effects .

Properties

IUPAC Name

3-triethoxysilylpropyl (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTLEQOXRWKQJK-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCOC(=O)[C@@H]1C[C@H](CN1C(=O)C)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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